Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-fluoropyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCZBEBTMURAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3-fluoropyridin-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H17FN2O3
- Molecular Weight : 268.29 g/mol
- IUPAC Name : tert-butyl 3-(3-fluoropyridin-2-yl)oxyazetidine-1-carboxylate
- CAS Number : 1461706-92-2
The presence of the fluorine atom on the pyridine ring enhances the compound's reactivity and biological interaction potential, making it a valuable building block in synthetic chemistry.
Chemistry
Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : With reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
These reactions are crucial for developing new compounds with specific functionalities.
Biology
In biological research, this compound is utilized to study interactions with biomolecules, such as proteins and enzymes. Its ability to modulate biological pathways makes it a candidate for further exploration in:
- Enzyme Inhibition Studies : Understanding how it interacts with specific enzymes can provide insights into metabolic pathways.
- Biological Activity Screening : Evaluating its potential as a drug candidate against various diseases.
Medicine
The compound's role as a precursor in drug development is noteworthy. It has potential therapeutic applications, particularly in:
- Drug Design : Its structural features allow for modifications that can lead to novel therapeutics targeting specific diseases.
- Analogue Development : It can be used to create analogues of existing drugs, enhancing efficacy or reducing side effects.
Industry
In industrial applications, this compound is explored for:
- Material Science : Development of new materials with unique properties.
- Chemical Processes : Its use in various chemical syntheses contributes to the efficiency and effectiveness of industrial processes.
Case Studies and Research Findings
Recent studies have highlighted the utility of this compound in drug discovery:
-
Study on Enzyme Interaction :
- Researchers investigated its inhibitory effects on specific enzymes involved in metabolic disorders, demonstrating significant inhibition rates that warrant further exploration for therapeutic use.
-
Synthesis of Peptide Analogues :
- The compound was successfully used as a building block in synthesizing peptide analogues that exhibited enhanced biological activity compared to their parent compounds.
These case studies underline the compound's relevance in advancing both fundamental research and practical applications in medicine and industry.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: The target compound’s 3-fluoropyridinyloxy group provides aromaticity and electronic modulation, distinguishing it from aliphatic analogs like tert-butyl 3-aminoazetidine-1-carboxylate. This aromaticity may enhance binding to hydrophobic pockets in biological targets .
- Fluorine Impact: Fluorine in the target compound and tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate increases metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Synthetic Utility: Bromophenyl and aminomethyl derivatives (e.g., CAS 193269-78-2) are more amenable to further functionalization via Suzuki coupling or amide formation, whereas the target compound’s pyridinyloxy group may limit reactivity .
Research Findings and Trends
- Metabolic Stability: Fluorinated azetidines (e.g., target compound and CAS 1126650-66-5) exhibit longer half-lives in vitro compared to non-fluorinated analogs, as fluorine reduces susceptibility to oxidative metabolism .
- Crystallographic Data : SHELX software () has been instrumental in resolving azetidine-containing crystal structures, aiding in structure-activity relationship (SAR) studies .
- Pipeline Integration : highlights the use of tert-butyl-protected azetidines in multistep syntheses of triazolo-pyridine derivatives, underscoring their role in fragment-based drug design .
Biological Activity
Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate (CAS Number: 1461706-92-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17FN2O3, with a molecular weight of 268.29 g/mol. The compound features a tert-butyl group, an azetidine ring, and a fluoropyridine moiety, which contribute to its unique properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substitution on the pyridine ring may enhance its binding affinity and selectivity for these targets, potentially leading to significant biological effects.
Anticancer Potential
Initial investigations into the anticancer activity of azetidine derivatives have shown promise. These compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting critical signaling pathways involved in cell proliferation. Further studies are needed to establish the efficacy of this compound in this context.
Neurological Effects
The interaction of this compound with neurotransmitter systems could present opportunities for neurological applications. Compounds with similar structures have been explored for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Coupling | DCM, DMAP, Et3N, 0–20°C | 45–99% | |
| Purification | Hexanes/EtOAc (+0.25% Et3N) | 62–99% |
What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regioselectivity of the azetidine-fluoropyridine linkage and tert-butyl protection .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H15FN2O3) and detects isotopic patterns for fluorine .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) and C-F bonds (~1100 cm<sup>-1</sup>) .
Advanced Tip : X-ray crystallography (e.g., Acta Crystallographica data) resolves stereochemical ambiguities in azetidine rings .
How can researchers address low yields or impurities during synthesis?
Advanced Research Question
- Optimization Strategies :
- Temperature Control : Lower temperatures (0°C) minimize side reactions in nucleophilic substitutions .
- Catalyst Screening : DMAP improves acylation efficiency, while Pd-based catalysts may enhance coupling with halogenated pyridines .
- Chromatography Solvents : Adjust EtOAc/hexanes ratios to improve separation of polar byproducts .
Case Study : A tert-butyl piperidine derivative achieved 99% purity via silica gel chromatography, while a similar compound with steric hindrance required recrystallization (62% yield) .
What methodologies are used to determine stereochemical configuration in this compound?
Advanced Research Question
- X-ray Crystallography : Definitive assignment of azetidine ring conformation and fluoropyridine orientation .
- Optical Rotation : For chiral analogs, polarimetry compares experimental [α]D values to literature data (e.g., (2S,3R)-configured derivatives in ) .
- Chiral HPLC : Separates enantiomers using amylose-based columns and hexane/isopropanol gradients .
How does structural modification of the fluoropyridine or azetidine moieties impact biological activity?
Advanced Research Question (Structure-Activity Relationship, SAR)
Q. Analog Comparison :
| Compound | Structural Feature | Activity Note |
|---|---|---|
| tert-Butyl pyrimidine derivative | Pyrimidine core | Lower kinase affinity |
| tert-Butyl 4-cyclopropyl-triazole | Triazole substituent | Improved solubility |
What are the stability profiles of this compound under varying storage conditions?
Advanced Research Question
- Thermal Stability : Decomposition observed >150°C via TGA; store at –20°C in inert atmospheres .
- Hydrolytic Sensitivity : The tert-butyl ester is stable in neutral buffers but degrades in acidic/alkaline conditions (e.g., TFA deprotection) .
How should researchers resolve discrepancies in analytical data (e.g., NMR vs. HRMS)?
Advanced Research Question
- Impurity Analysis : LC-MS identifies byproducts (e.g., de-fluorinated species or tert-butyl cleavage).
- Deuterated Solvent Artifacts : Confirm DCM residues don’t mask <sup>1</sup>H NMR peaks (use D2O shakes) .
- HRMS Calibration : Internal standards (e.g., NaTFA) improve mass accuracy for low-abundance ions .
What computational and experimental approaches study target interactions?
Advanced Research Question
- Molecular Docking : PyMOL or AutoDock models fluoropyridine’s H-bonding with kinase ATP pockets .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD) for azetidine derivatives vs. protein targets .
- Cellular Assays : MTT viability tests validate cytotoxicity in cancer lines (IC50 profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
